![molecular formula C8H5O7-3 B1262211 (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate](/img/structure/B1262211.png)
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylate
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Overview
Description
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylate is tricarboxylate anion of (3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid. It is a conjugate base of a (3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid.
Scientific Research Applications
Gold-Catalyzed Cycloisomerization
Gold-catalyzed cycloisomerization of 1,5-allenynes, as investigated by Cheong et al. (2008), involves a unique nucleophilic addition and 1,5-hydrogen shift, which could potentially implicate (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate in the process (Cheong, Morganelli, Luzung, Houk, & Toste, 2008).
Synthesis of Bis-Tetrahydrofuran
Markovič et al. (2013) utilized syn/anti-hex-5-ene-2,4-diols in the synthesis of bicyclic lactones, potentially involving similar compounds to (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Markovič, Ďuranová, Koóš, Szolcsányi, & Gracza, 2013).
Preparation of Heterocycles
Schmidt et al. (2006) discussed the transformation of 5-hydroxy-3-oxopent-4-enoic acid esters into heterocycles, such as pyrazoles and isoxazoles, which relates to the chemical structure of (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Schmidt, Conrad, Klaiber, & Beifuss, 2006).
Acid-Catalyzed Cycloadditions
Sousa et al. (2008) explored acid-catalyzed cycloadditions involving methyl glyoxylate oxime, which might share reactive similarities with (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Sousa, Vale, Rodríguez-Borges, García‐Mera, & Rodríguez-Otero, 2008).
Triterpenes to Steroids Conversion
Research by Dias and Pettit (1969) on converting triterpenes to steroids might involve compounds structurally related to (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Dias & Pettit, 1969).
Synthesis of Oxa Bowls
Mehta and Vidya (2001) described the synthesis of pentaoxa-[5]-peristylane, which could potentially involve chemical processes related to (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Mehta & Vidya, 2001).
Enzymatic Activities in E. coli
Roper and Cooper (1993) investigated an enzyme from Escherichia coli, indicating potential enzymatic interactions or transformations involving compounds like (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Roper & Cooper, 1993).
properties
Product Name |
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylate |
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Molecular Formula |
C8H5O7-3 |
Molecular Weight |
213.12 g/mol |
IUPAC Name |
(E)-5-oxopent-3-ene-1,2,5-tricarboxylate |
InChI |
InChI=1S/C8H8O7/c9-5(8(14)15)2-1-4(7(12)13)3-6(10)11/h1-2,4H,3H2,(H,10,11)(H,12,13)(H,14,15)/p-3/b2-1+ |
InChI Key |
WHGVLEMQINVDLH-OWOJBTEDSA-K |
Isomeric SMILES |
C(C(/C=C/C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(C=CC(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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